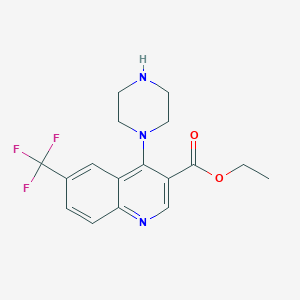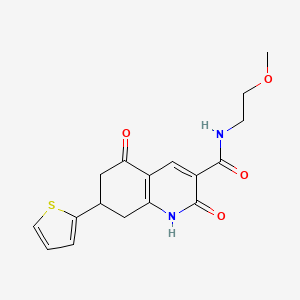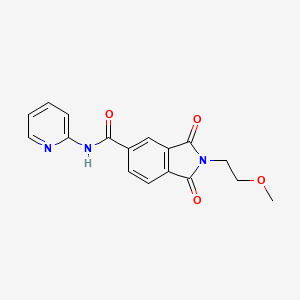
ethyl 4-(1-piperazinyl)-6-(trifluoromethyl)-3-quinolinecarboxylate
Overview
Description
Ethyl 4-(1-piperazinyl)-6-(trifluoromethyl)-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13511131 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity and Synthesis
Ethyl 4-(1-piperazinyl)-6-(trifluoromethyl)-3-quinolinecarboxylate and its derivatives have been extensively studied for their antibacterial efficacy. These compounds are part of a larger group known as fluoroquinolones, which are potent against both Gram-positive and Gram-negative bacteria. Notable studies have focused on the structure-activity relationships of these compounds, highlighting the significance of their specific substitutions for enhancing antibacterial activity. For instance, derivatives synthesized with various substituents on the piperazinyl ring have shown promising antibacterial and antifungal activities, showcasing the potential for tailored therapeutic applications (Srinivasan et al., 2010). Similarly, the synthesis of compounds with modifications at the 6,7- and 7,8-positions of the quinoline ring has led to molecules with significant activities, outperforming older agents like oxolinic acid against a range of bacterial strains (Koga et al., 1980).
Mechanistic Insights
Research has also delved into the mechanisms of action and synthesis pathways of these compounds. For example, studies on the photoreaction of norfloxacin, a related fluoroquinolone, in aqueous solution have contributed to understanding the photonucleophilic aromatic substitution mechanisms, offering insights into the chemical properties and reactivity of these molecules under various conditions (Cuquerella et al., 2004).
Pharmacological and Biological Activities
Further research has explored the pharmacological and biological activities of these compounds beyond their antibacterial effects. This includes investigating their potential analgesic properties, as demonstrated by certain (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates showing marked analgesic activity in pharmacological and toxicological studies (Manoury et al., 1979). Additionally, the exploration of new fluoroquinolones for treating infections caused by Mycobacterium tuberculosis highlights the versatility of these compounds in addressing a range of infectious diseases (Shindikar & Viswanathan, 2005).
Properties
IUPAC Name |
ethyl 4-piperazin-1-yl-6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-2-25-16(24)13-10-22-14-4-3-11(17(18,19)20)9-12(14)15(13)23-7-5-21-6-8-23/h3-4,9-10,21H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDUZBWYLNOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCNCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B4521153.png)


![N-(3,5-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4521180.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4521188.png)
![2-[(7-chloro-4-quinolinyl)thio]-N-(1-methylcyclobutyl)acetamide](/img/structure/B4521200.png)
![4-({4-[3-(methylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4521208.png)



![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4521254.png)
![N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4521259.png)

![N-[4-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B4521269.png)
